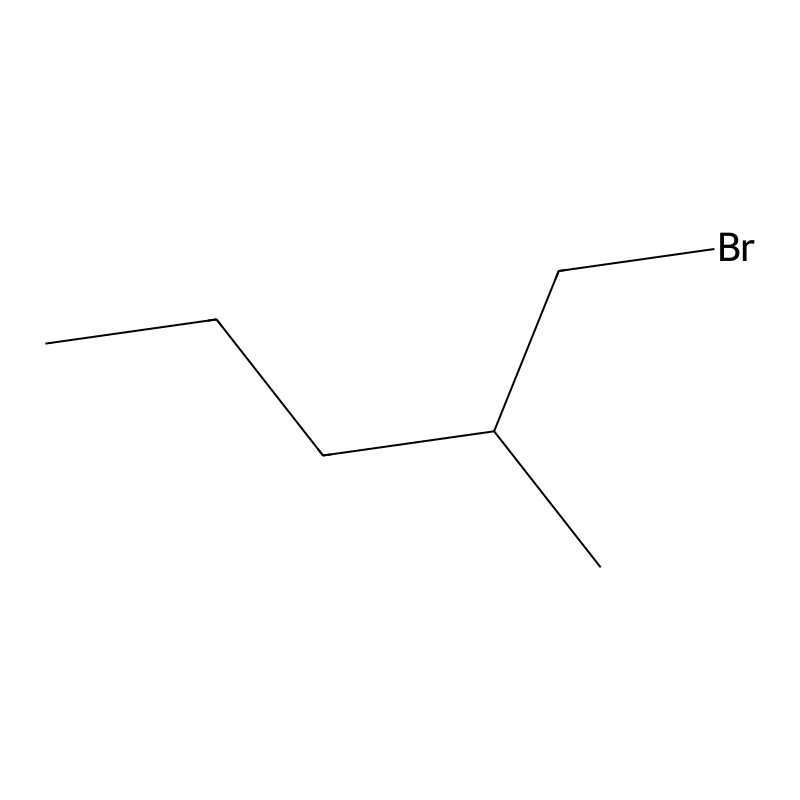1-Bromo-2-methylpentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
-Bromo-2-methylpentane is used as a building block in organic synthesis due to its reactive bromine atom and the presence of a branched carbon chain. It can be employed as an alkylating agent in various reactions, such as:
- Stille Coupling: This reaction allows the formation of new carbon-carbon bonds between 1-bromo-2-methylpentane and a molecule containing a vinyl or aryl group in the presence of a palladium catalyst.
- Suzuki-Miyaura Coupling: Similar to Stille coupling, this reaction enables the formation of carbon-carbon bonds between 1-bromo-2-methylpentane and a molecule containing a boronic acid or ester using a palladium catalyst system.
- Substitution Reactions: The bromine atom in 1-bromo-2-methylpentane can be readily displaced by other nucleophiles, such as alcohols, amines, or thiols, under suitable reaction conditions. This property allows the introduction of various functional groups into the molecule, leading to diverse applications.
Reference Compound:
-Bromo-2-methylpentane can serve as a reference compound in various analytical techniques due to its well-defined chemical structure and characteristic properties. For instance, it is used in:
- Gas Chromatography (GC): Its retention time on a GC column is used to identify and quantify other unknown compounds with similar properties.
- Nuclear Magnetic Resonance (NMR) spectroscopy: The unique chemical shifts of its protons and carbon atoms in the NMR spectrum aid in the identification and structural characterization of other organic molecules.
1-Bromo-2-methylpentane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its chemical formula is C₆H₁₃Br, and it features a bromine atom attached to the first carbon of a 2-methylpentane chain. This compound is characterized by its unique structure, which includes a branched alkyl group, making it of significant interest in organic chemistry.
The molecular structure can be represented as follows:
textCH3 |CH3-CH-CH2-CH2-Br
In this structure, the bromine atom is located at the terminal carbon (C1), while the methyl group is attached to the second carbon (C2). This positioning influences its reactivity and interaction with other chemical species.
1-Bromo-2-methylpentane itself does not have a well-defined mechanism of action in biological systems. Its primary use appears to be as a chemical intermediate.
1-Bromo-2-methylpentane is likely to exhibit similar hazards as other alkyl bromides:
- Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin. Specific toxicity data is not available and should be determined if further research is conducted.
- Flammability: Combustible liquid. Flammability data is not available but can be estimated based on similar compounds.
- Reactivity: Reacts with strong oxidizing agents. Specific reactivity data is not available.
- Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or alkoxide ions (RO⁻). Typically, these reactions occur in polar solvents like water or alcohol.
- Elimination Reactions: This compound can undergo elimination reactions to form alkenes. The process involves removing both a hydrogen atom and the bromine atom, resulting in the formation of a double bond. Common bases used in these reactions include potassium hydroxide (KOH) and sodium ethoxide (NaOEt).
1-Bromo-2-methylpentane can be synthesized through several methods:
- Bromination of 2-Methylpentane: This is the most common method where bromine (Br₂) is reacted with 2-methylpentane in the presence of a radical initiator such as ultraviolet light or peroxides. The reaction proceeds via a free radical mechanism, leading to the formation of 1-bromo-2-methylpentane .
- Nucleophilic Substitution: Another synthetic route involves starting from an appropriate alcohol and converting it to the bromo compound using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by treatment with bromide sources.
1-Bromo-2-methylpentane finds applications primarily in organic synthesis. It serves as an intermediate in producing various organic compounds, including:
- Alkenes: Through elimination reactions, it can be transformed into alkenes which are valuable in further synthetic processes.
- Pharmaceuticals: It may be utilized in synthesizing pharmaceutical agents where alkyl halides serve as key intermediates.
- Chemical Research: Used extensively in laboratory settings for studying reaction mechanisms and developing new synthetic pathways.
Research on interaction studies involving 1-bromo-2-methylpentane mainly focuses on its reactivity patterns with nucleophiles and bases. The compound's behavior in nucleophilic substitution and elimination reactions provides insights into its potential applications in synthetic organic chemistry. Specific studies detailing interaction mechanisms are less common but would typically involve kinetic analysis and mechanistic investigations.
1-Bromo-2-methylpentane shares structural similarities with several other bromoalkanes. Here are some comparable compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Bromo-3-methylbutane | CH₃-CH(CH₃)-CH₂-Br | Bromine on C1; different branching pattern |
| 2-Bromo-2-methylbutane | CH₃-C(Br)(CH₃)-CH₂ | Bromine on a tertiary carbon; different reactivity |
| 1-Bromo-4-methylpentane | CH₃-CH₂-CH₂-CH(Br)-CH₃ | Bromine on C4; affects steric hindrance |
The uniqueness of 1-bromo-2-methylpentane lies in its specific structure that influences its reactivity profile compared to these similar compounds. The position of the bromine atom and the presence of a methyl group significantly affect its chemical behavior and applications in synthesis .







